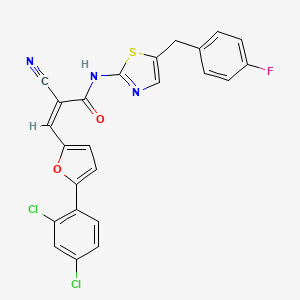

(Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide

Description

BenchChem offers high-quality (Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2FN3O2S/c25-16-3-7-20(21(26)11-16)22-8-6-18(32-22)10-15(12-28)23(31)30-24-29-13-19(33-24)9-14-1-4-17(27)5-2-14/h1-8,10-11,13H,9H2,(H,29,30,31)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHSKSOJKPQSDN-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is a synthetic compound characterized by its unique structural features, which contribute to its biological activity. This article provides an in-depth exploration of its biological properties, including anticancer potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

It possesses a molecular weight of 413.2 g/mol. The structure includes a furan ring, a thiazole moiety, and a cyano group, which are pivotal for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, thiazole derivatives have shown promising results against various cancer cell lines due to their ability to inhibit key cellular pathways involved in tumor growth.

- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the thiazole ring is crucial for this activity, as it enhances interactions with target proteins involved in cancer progression .

- Structure-Activity Relationship (SAR) :

In Vitro Studies

In vitro studies have demonstrated that (Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide exhibits potent cytotoxicity against several human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 1.98 | |

| A431 (epidermoid carcinoma) | 1.61 | |

| U251 (glioblastoma) | 10–30 |

These values indicate that the compound is more effective than some standard chemotherapy agents like doxorubicin.

In Vivo Studies

While in vitro data is promising, further investigation into in vivo efficacy is essential. Preliminary studies suggest that compounds with similar structures can significantly reduce tumor size in animal models without severe toxicity .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of (Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide as an anticancer agent. The compound's structural features enable it to interact with various biological targets involved in cancer progression.

- Mechanism of Action : The compound has been shown to inhibit specific pathways associated with cancer cell proliferation and survival. For instance, it may target tyrosine kinase receptors, similar to established anticancer drugs like gefitinib and dasatinib .

- In Vitro Studies : In vitro tests against multiple cancer cell lines demonstrated significant cytotoxicity. For example, compounds with similar structural motifs exhibited IC50 values ranging from 0.49 to 48.0 µM against the National Cancer Institute's 60 human cancer cell lines panel .

- Case Study : A derivative of this compound was tested against gastric cancer cell lines, showing an IC50 of 25 nM, indicating potent activity and selectivity towards malignant cells compared to normal fibroblast cells .

Antimicrobial Applications

The compound also exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics.

- Antibacterial Activity : In vitro evaluations have shown that derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 0.22 µg/mL for some derivatives .

- Mechanism of Action : The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

- Case Study : A series of thiazole-bearing compounds similar to (Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide were tested for their antibacterial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating effective bactericidal properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps and reaction conditions for synthesizing (Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Condensation of 4-fluorobenzylamine with thiourea derivatives under reflux in ethanol.

Acrylamide coupling : A Knoevenagel condensation between the cyanoacetamide derivative and 5-(2,4-dichlorophenyl)furan-2-carbaldehyde, catalyzed by piperidine in anhydrous DMF at 60–80°C.

Stereochemical control : Use of Z-selective reaction conditions (e.g., low-temperature photoirradiation) to favor the (Z)-isomer.

Critical conditions include anhydrous solvents, inert atmospheres (N₂/Ar), and monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the acrylamide (δ 6.5–7.8 ppm for olefinic protons), thiazole (δ 7.2–8.1 ppm), and furan rings (δ 6.3–7.5 ppm). Confirm Z-configuration via coupling constants (J = 10–12 Hz for trans olefins; Z-isomers show lower J) .

- IR Spectroscopy : Identify cyano (C≡N stretch ~2200 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound?

- Methodological Answer : Use AutoDock Vina for docking studies:

Protein Preparation : Retrieve target structures (e.g., kinases, viral proteases) from the PDB. Remove water molecules and add polar hydrogens.

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.

Grid Box Setup : Focus on active sites (e.g., ATP-binding pockets for kinases).

Analysis : Rank binding poses by affinity scores (ΔG ≤ −8 kcal/mol suggests strong binding). Validate with MD simulations (NAMD/GROMACS) .

Q. What experimental strategies assess enzyme inhibition efficacy and mechanism?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) or spectrophotometric NADH-coupled assays (e.g., dehydrogenases).

- Mechanistic Studies :

- Competitive Inhibition : Vary substrate concentration; observe increased Km with constant Vmax.

- Time-Dependent Inactivation : Pre-incubate enzyme with inhibitor; monitor residual activity over time.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structural Validation : Re-analyze compound purity (HPLC ≥98%) and stereochemistry (X-ray crystallography).

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).

- Meta-Analysis : Compare substituent effects (e.g., 2,4-dichlorophenyl vs. 4-fluorobenzyl) using QSAR models .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

- Methodological Answer :

- LogP Reduction : Introduce polar groups (e.g., -OH, -SO₃H) on the benzyl or furan moieties.

- Prodrug Design : Mask the cyano group as a phosphate ester for enhanced aqueous solubility.

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

Q. How is X-ray crystallography applied to determine the compound’s 3D structure?

- Methodological Answer :

Crystallization : Use vapor diffusion (hanging drop) with PEG 3350 as precipitant.

Data Collection : Collect diffraction data (λ = 1.5418 Å) on a Bruker D8 Venture diffractometer.

Refinement : Solve phases via SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Validate with R-factor ≤0.05 .

Q. How to establish structure-activity relationships (SAR) for analogs?

- Methodological Answer :

- Analog Synthesis : Vary substituents systematically (e.g., replace 4-fluorobenzyl with 3-chlorobenzyl).

- Biological Profiling : Test against panels of enzymes/cancer cell lines.

- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with activity. Example SAR trends:

| Substituent (R) | IC₅₀ (µM) | LogP |

|---|---|---|

| 4-Fluorobenzyl | 0.45 | 3.2 |

| 2,4-Dichlorophenyl | 0.78 | 4.1 |

| 4-Methoxyphenyl | >10 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.